3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline
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Description
3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline is an organic compound belonging to the class of quinoline derivatives. It is a heterocyclic aromatic compound, which is composed of a benzene ring fused with a quinoline ring. It has a molecular formula of C16H10Cl2N2S, and its molecular weight is 321.19 g/mol. This compound has been studied extensively for its various applications in the fields of science and medicine.
Scientific Research Applications
Catalysis and Synthesis
Quinoline derivatives have been synthesized using various catalysts, demonstrating the versatility of these compounds in organic synthesis. For instance, silica bonded S-sulfonic acid has been employed as a recyclable catalyst for the synthesis of quinoxaline derivatives, showcasing the compound's potential in facilitating environmentally friendly chemical processes (Niknam, Saberi, & Mohagheghnejad, 2009).
Electronic and Photovoltaic Properties
Studies on quinoline derivatives have also extended into the exploration of their electronic and photovoltaic properties. Research has been conducted on the deposition of quinoline derivative films using thermal evaporation techniques to investigate their absorbance and energy band diagrams, indicating potential applications in photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biological Evaluation
Additionally, the biological activity of quinoline derivatives has been a subject of interest. Novel xanthene derivatives incorporated with 2-chloro quinoline have been synthesized and evaluated for their antimycobacterial activity, highlighting the compound's potential in medical applications (Bhat, Al-Omar, Naglah, & Khan, 2020).
properties
IUPAC Name |
3-(4-chlorophenyl)-2-(2-chlorophenyl)sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-11-9-14(10-12-16)17-13-15-5-1-3-7-19(15)24-21(17)25-20-8-4-2-6-18(20)23/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAHFNWCMOAHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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